6-Chloropyrazine-2-carboxamide

Antimycobacterial Tuberculosis Drug Discovery

Select 6-chloropyrazine-2-carboxamide for its unparalleled reactivity in nucleophilic substitution, enabling potent antimycobacterial derivatives (MIC 3.13 µg/mL vs. TB), ENaC blockers (e.g., amiloride), and photosynthesis inhibitors (IC₅₀ 51 µM). Unlike the 5-chloro isomer or non‑halogenated analogs, the 6-chloro scaffold drives superior biological activity and synthetic versatility. Secure 95%+ purity with global shipping support.

Molecular Formula C5H4ClN3O
Molecular Weight 157.56 g/mol
CAS No. 36070-79-8
Cat. No. B1586017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloropyrazine-2-carboxamide
CAS36070-79-8
Molecular FormulaC5H4ClN3O
Molecular Weight157.56 g/mol
Structural Identifiers
SMILESC1=C(N=C(C=N1)Cl)C(=O)N
InChIInChI=1S/C5H4ClN3O/c6-4-2-8-1-3(9-4)5(7)10/h1-2H,(H2,7,10)
InChIKeyJEERXOCCQAMKAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloropyrazine-2-carboxamide (CAS 36070-79-8): A Foundational Pyrazine Carboxamide Building Block for Antimycobacterial and Agrochemical Research


6-Chloropyrazine-2-carboxamide (CAS 36070-79-8) is a substituted heterocyclic compound belonging to the pyrazine-2-carboxamide class, featuring a six-membered aromatic ring with two nitrogen atoms at the 1,4-positions and a chlorine atom at the 6-position . It serves as a versatile synthetic building block in medicinal chemistry and agrochemical research, with its core structure appearing in numerous derivatives evaluated for antimycobacterial, antifungal, and photosynthesis-inhibiting activities [1]. The compound is a white crystalline powder with a molecular weight of 157.56 g/mol and a melting point of 180-182°C . Its utility stems from the reactive chlorine atom at position 6, which enables facile nucleophilic substitution reactions to generate diverse libraries of substituted pyrazine-2-carboxamides [2].

Why 6-Chloropyrazine-2-carboxamide Cannot Be Readily Substituted with Other Pyrazine Carboxamides


Generic substitution of 6-chloropyrazine-2-carboxamide with closely related pyrazine carboxamide analogs—such as the 5-chloro isomer or non-halogenated pyrazine-2-carboxamide—is inadvisable due to quantifiable differences in synthetic utility and biological activity profiles. The 6-chloro positional isomer exhibits distinct reactivity in nucleophilic substitution reactions compared to the 5-chloro analog, and derivatives prepared from the 6-chloro scaffold have demonstrated significantly enhanced antimycobacterial activity against Mycobacterium tuberculosis H37Rv relative to the corresponding starting compound and standard pyrazinamide [1]. Furthermore, the presence of the chlorine atom at position 6 is critical for the observed photosynthesis-inhibiting activity; 6-chloro-substituted derivatives achieve IC₅₀ values as low as 51.0 μmol·L⁻¹ in spinach chloroplast oxygen evolution assays, whereas non-chlorinated pyrazine-2-carboxamides lack this activity [2]. The specific positioning of the chlorine atom dictates both the synthetic accessibility of downstream derivatives and the magnitude of biological activity, making direct replacement with alternative pyrazine carboxamides scientifically unsound without re-validation.

Quantitative Differentiation of 6-Chloropyrazine-2-carboxamide: Comparative Evidence for Scientific Selection


Enhanced Antimycobacterial Activity of 6-Chloro Derivatives vs. Parent Scaffold and Standard Pyrazinamide

Derivatives synthesized from 6-chloropyrazine-2-carboxamide (compound 2) demonstrate significantly greater antimycobacterial activity than both the parent compound and the standard drug pyrazinamide. Alkylamino-substituted derivatives prepared via nucleophilic substitution of the 6-chloro group exhibited activity against Mycobacterium tuberculosis H37Rv that was markedly superior to the corresponding starting compounds (1 and 2) and standard pyrazinamide [1]. Specifically, 5-tert-butyl-6-chloro-N-(3-trifluoromethylphenyl)pyrazine-2-carboxamide (compound 19), a derivative retaining the 6-chloro substitution pattern, demonstrated an MIC of 3.13 µg/mL against M. tuberculosis H37Rv [2]. This compares favorably to pyrazinamide, which typically exhibits higher MIC values in the range of 50-100 µg/mL against the same strain [3].

Antimycobacterial Tuberculosis Drug Discovery

Superior Photosynthesis Inhibition of 6-Chloro Substituted Derivatives vs. Non-Chlorinated Analogs

The 6-chloro substitution is essential for potent photosynthesis-inhibiting activity. 6-Chloro-pyrazine-2-carboxylic acid (3-iodo-4-methylphenyl)-amide (compound 2) demonstrated an IC₅₀ of 51.0 μmol·L⁻¹ for inhibition of the oxygen evolution rate in spinach chloroplasts, establishing it as the most active compound in the series [1]. In contrast, non-chlorinated pyrazine-2-carboxamide derivatives lacking the 6-chloro substitution exhibited negligible or no detectable photosynthesis inhibition under identical assay conditions [2]. The presence of the chlorine atom at position 6 is therefore a critical structural determinant for this activity.

Photosynthesis Inhibition Herbicide Discovery Agrochemical

Distinct Synthetic Versatility: 6-Chloro Position Enables Nucleophilic Substitution to Generate Diverse Alkylamino Libraries

6-Chloropyrazine-2-carboxamide serves as a superior synthetic intermediate for generating alkylamino-substituted pyrazinecarboxamide libraries via nucleophilic substitution of the 6-chloro group with various non-aromatic amines [1]. In a direct comparative study, both 5-chloro (1) and 6-chloro (2) pyrazine-2-carboxamide isomers were evaluated as starting materials for alkylamino derivatization. Derivatives prepared from the 6-chloro isomer (2) yielded compounds with antimycobacterial activity significantly better than those from the 5-chloro isomer (1) and standard pyrazinamide [1]. The 6-chloro position offers greater reactivity and product diversity due to its distinct electronic environment.

Synthetic Chemistry Medicinal Chemistry Derivatization

Physicochemical Properties for Formulation: Defined Melting Point and Calculated Solubility

6-Chloropyrazine-2-carboxamide exhibits a well-defined melting point of 180-182°C and a calculated water solubility of 35 g/L at 25°C . These values provide a clear baseline for quality control and formulation development. In contrast, alternative pyrazine carboxamide building blocks such as 5-chloropyrazine-2-carboxamide may exhibit different physicochemical profiles due to the altered electronic distribution, necessitating re-characterization for each new analog.

Preformulation Physicochemical Characterization Procurement

Patented Downstream Utility: 6-Chloro Scaffold in ENaC Blockers for Therapeutic Applications

The 6-chloropyrazine-2-carboxamide core is an essential structural component in multiple patented epithelial sodium channel (ENaC) blockers. Specifically, 3,5-diamino-N-(aminoiminomethyl)-6-chloropyrazine carboxamide (amiloride) and its derivatives are established ENaC blockers with demonstrated diuretic and natriuretic properties [1]. Recent patent applications (WO2025/133218) disclose 3,5-diamino-6-chloro-N-substituted-pyrazine-2-carboxamides for the treatment of skin disorders, demonstrating continued industrial investment in this scaffold [2]. In contrast, pyrazine-2-carboxamides lacking the 6-chloro substitution or with alternative halogenation patterns do not feature prominently in the ENaC patent literature, suggesting the 6-chloro substitution is critical for optimal channel blocking activity.

ENaC Blocker Sodium Channel Respiratory Disease

Abiotic Elicitor Activity: 6-Chloro Derivatives Induce Flavonoid Production in Plant Callus Cultures

6-Chloropyrazine-2-carboxylic acid (3-iodo-4-methylphenyl)-amide (compound 2) functions as a potent abiotic elicitor, inducing maximal flavonoid production of approximately 900% after a twelve-hour elicitation process in Ononis arvensis (L.) callus culture [1]. This property is unique to the 6-chloro-substituted derivative; non-chlorinated pyrazine-2-carboxamides in the same series did not achieve comparable elicitor activity [1]. The 6-chloro scaffold thus provides a distinct biotechnological application not achievable with alternative pyrazine carboxamide building blocks.

Plant Biotechnology Abiotic Elicitor Secondary Metabolites

Optimal Research and Industrial Applications for 6-Chloropyrazine-2-carboxamide Based on Quantitative Evidence


Medicinal Chemistry: Synthesis of Potent Antimycobacterial Agents for MDR-TB

Use 6-chloropyrazine-2-carboxamide as the core scaffold for synthesizing alkylamino-substituted derivatives via nucleophilic substitution of the 6-chloro group. Evidence demonstrates that derivatives prepared from this 6-chloro isomer exhibit significantly greater antimycobacterial activity against M. tuberculosis H37Rv than derivatives from the 5-chloro isomer or standard pyrazinamide [1]. Specific derivatives such as 5-tert-butyl-6-chloro-N-(3-trifluoromethylphenyl)pyrazine-2-carboxamide achieve MIC values as low as 3.13 µg/mL, representing a 16- to 32-fold potency improvement over pyrazinamide [2]. This scaffold is particularly suitable for tuberculosis drug discovery programs targeting multi-drug resistant (MDR-TB) and extensively drug-resistant (XDR-TB) strains where novel chemotypes are urgently needed .

Agrochemical Discovery: Development of Photosynthesis-Inhibiting Herbicides

Employ 6-chloropyrazine-2-carboxamide to synthesize N-phenylpyrazine-2-carboxamide derivatives for evaluation as Photosystem II inhibitors. The 6-chloro substitution is essential for achieving measurable photosynthesis inhibition; 6-chloro-pyrazine-2-carboxylic acid (3-iodo-4-methylphenyl)-amide demonstrates an IC₅₀ of 51.0 μmol·L⁻¹ in spinach chloroplast oxygen evolution assays, whereas non-chlorinated analogs show no detectable activity [1]. This scaffold is also patented for preparing 6-chloropyrazine-2-amide compounds containing diphenyl ether groups with herbicidal activity against dicotyledonous weeds [2].

Pharmaceutical Development: ENaC-Targeted Therapeutics for Respiratory and Dermatological Indications

Utilize 6-chloropyrazine-2-carboxamide as the foundational building block for synthesizing epithelial sodium channel (ENaC) blockers. The 6-chloro scaffold is the established standard in this therapeutic class, as evidenced by amiloride (3,5-diamino-N-(aminoiminomethyl)-6-chloropyrazine carboxamide) and recent patent applications disclosing novel 3,5-diamino-6-chloro-N-substituted-pyrazine-2-carboxamides for treating skin disorders and respiratory diseases [1][2]. Alternative pyrazine carboxamide scaffolds lack comparable representation in the ENaC patent landscape, making the 6-chloro substitution pattern the preferred choice for programs targeting this mechanism of action.

Plant Biotechnology: Abiotic Elicitors for Enhanced Secondary Metabolite Production

Apply 6-chloropyrazine-2-carboxamide derivatives as abiotic elicitors to enhance flavonoid production in plant tissue cultures. The 6-chloro-substituted derivative 6-chloropyrazine-2-carboxylic acid (3-iodo-4-methylphenyl)-amide induces a 900% increase in flavonoid production in Ononis arvensis callus culture after 12 hours of exposure [1]. This unique elicitor activity is not observed with non-chlorinated pyrazine-2-carboxamides, making the 6-chloro scaffold essential for biotechnological applications aimed at increasing yields of valuable plant secondary metabolites for pharmaceutical or nutraceutical purposes.

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